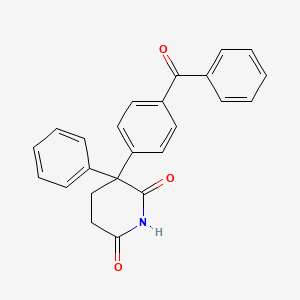

3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The benzoylphenyl group attached to the piperidine ring could potentially contribute to the compound’s physical and chemical properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted with benzoylphenyl groups. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzoylphenyl groups and the piperidine ring. These groups could participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoylphenyl groups could contribute to its solubility, stability, and other properties .Scientific Research Applications

Preparation of Photoreactive Nanoparticles

The compound is used in the design and preparation of novel photoreactive poly-N-(4-benzoylphenyl)methacrylamide-based nanoparticles (NPs). The starting photoreactive monomer, N-4-benzoylphenyl methacrylamide, was prepared by amidation of the photoreactive species 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine . These nanoparticles have potential applications in various fields due to their unique photoreactivity features.

Coordination Compounds of Cobalt and Nickel

Coordination compounds of cobalt and nickel with an azomethine ligand (a product of 4-benzoyl-3-methyl-1-phenylpyrazol-5-one and 2-aminophenol condensation) are prepared and studied by XRD . It is established that Co(II) ions under the reaction conditions are oxidized to Co(III) to form (Et3NH)[CoL2]·2H2O complexes, whereas Ni(II) ions form the (Et3NH)(H3L)[NiL(HL)]·H2O·Solv compound . These coordination compounds have potential applications in the field of materials science.

Resin-free Peptide Synthesis

A series of novel tri (4-benzoylphenyl) phosphate derivatives with unique precipitation-inducing properties were synthesized and used as C-terminal supports for peptide synthesis . Mediated and assisted by tri (4-benzoylphenyl) phosphate derivatives, intermediate and target peptides could be separated . This has potential applications in the field of biochemistry and pharmaceuticals.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-benzoylphenyl)-3-phenylpiperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3/c26-21-15-16-24(23(28)25-21,19-9-5-2-6-10-19)20-13-11-18(12-14-20)22(27)17-7-3-1-4-8-17/h1-14H,15-16H2,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHTZGKPNPXGBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-chlorophenoxy)ethyl]-2-methylbenzamide](/img/structure/B2733167.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2733173.png)

![4-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2733176.png)

![tert-Butyl 4-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B2733181.png)